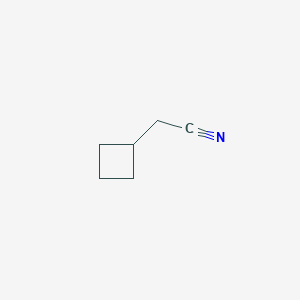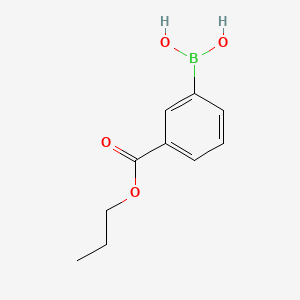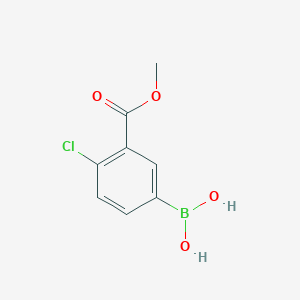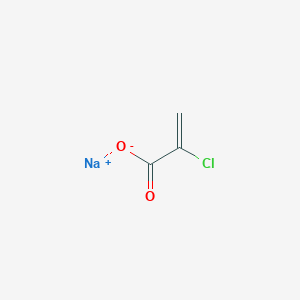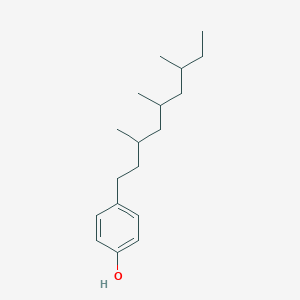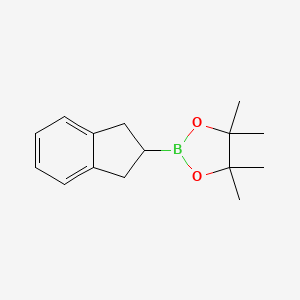
2-(2,3-Dihydro-1H-inden-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
2-(2,3-Dihydro-1H-inden-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has been widely used in scientific research. It is commonly referred to as BODIPY and is a fluorescent dye that is used for labeling, imaging, and tracking biological molecules in vitro and in vivo. The unique properties of BODIPY make it a valuable tool for studying biological processes and for developing new diagnostic and therapeutic agents.
Scientific Research Applications
Application 1: Synthesis of Pyrimidine Derivatives
- Summary : The compound is used in the synthesis of new pyrimidine-containing compounds, which have potential synthetic and pharmacological interest .
- Methods : A one-pot reaction involving primary amines, 1,1-bis-(methylthio)-2-nitroethene, ninhydrin, and barbituric acid in ethanol media is used to prepare the derivatives .
- Results : The reaction yields various derivatives with good efficiency and offers numerous hydrogen-bonding possibilities in the products .
Application 2: Organic Building Blocks
- Summary : The compound serves as an organic building block for further chemical synthesis .
- Methods : It is used in various chemical reactions such as reductive amination, oxidation, and reduction.
- Results : The synthesis process involves different reagents and catalysts, leading to the formation of the desired end products.
Application 3: Phosphonic Acid Derivatives Synthesis
- Summary : The compound is utilized in the synthesis of phosphonic acid derivatives, which are important in the development of herbicides and fungicides .
- Methods : The synthesis involves the reaction of the compound with phosphorus halides or acids under controlled conditions .
- Results : The resulting phosphonic acid derivatives exhibit potential as bioactive molecules in plant protection .
Application 4: Methanesulfonyl Chloride Derivatives
- Summary : It serves as a precursor for the synthesis of methanesulfonyl chloride derivatives, which are valuable intermediates in pharmaceutical synthesis .
- Methods : The reaction typically involves chlorosulfonation under inert conditions to prevent decomposition .
- Results : These derivatives are crucial for the synthesis of various pharmaceuticals due to their sulfonyl functional group .
Application 5: Heterocyclic Compound Synthesis
- Summary : The compound is used in the synthesis of heterocyclic compounds, particularly pyrimidine derivatives with wide biological activities .
- Methods : This includes one-pot reactions involving ninhydrin and barbituric acid to create compounds with potential therapeutic applications .
- Results : The synthesized pyrimidine derivatives show a range of biological activities, including antibacterial and anticancer properties .
Application 6: Organic Amine Synthesis
- Summary : It is involved in the synthesis of organic amines, which are fundamental building blocks in organic chemistry.
- Methods : The synthesis can include various chemical reactions such as reductive amination, oxidation, and reduction.
- Results : The process yields amines that are essential for the production of polymers, dyes, and pharmaceuticals.
Application 7: Development of Antimicrobial Agents
- Summary : The compound is used in the development of new antimicrobial agents due to its incorporation into pyrimidine derivatives that exhibit antibacterial and antifungal activities .
- Methods : Synthesis involves a one-pot reaction between primary amines, 1,1-bis-(methylthio)-2-nitroethene, ninhydrin, and barbituric acid .
- Results : The resulting compounds have shown potential as antimicrobial agents with a broad spectrum of activity .
Application 8: Synthesis of CNS Depressant Properties
- Summary : The compound’s derivatives are explored for central nervous system (CNS) depressant properties, which could be beneficial in treating various neurological disorders .
- Methods : The synthesis of these derivatives is achieved through reactions that provide a simple method for preparation under mild conditions .
- Results : Some derivatives have been introduced to contain potential CNS depressant properties, which could lead to new treatments .
Application 9: Creation of Herbicidal Compounds
- Summary : Derivatives of the compound are used in the creation of herbicidal compounds, contributing to the development of new agricultural chemicals .
- Methods : The synthesis process involves the reaction of the compound with various reagents to produce herbicidal derivatives .
- Results : These derivatives have the potential to be used as herbicides, providing new options for weed control .
Application 10: Anti-inflammatory and Antihypertensive Research
- Summary : The compound is a precursor in the synthesis of compounds with anti-inflammatory and antihypertensive effects .
- Methods : The synthesis involves complex reactions that yield derivatives with the desired biological activity .
- Results : The synthesized compounds have shown promising results in preclinical studies for their anti-inflammatory and antihypertensive properties .
Application 11: Antiviral and Antidiabetic Drug Development
- Summary : The compound is used in the synthesis of antiviral and antidiabetic drugs, expanding the arsenal of treatments for these conditions .
- Methods : The synthesis of these drugs involves multi-step reactions with the compound as a key intermediate .
- Results : The resulting drugs have shown efficacy in preclinical models, indicating their potential use in treating viral infections and diabetes .
Application 12: Synthesis of Anticonvulsant and Antioxidant Agents
- Summary : The compound is involved in the synthesis of anticonvulsant and antioxidant agents, which are important in neurological and oxidative stress-related conditions .
- Methods : The synthesis includes reactions that allow for the creation of compounds with multiple hydrogen-bonding possibilities .
- Results : The products have demonstrated properties that could be beneficial in the management of convulsive disorders and oxidative stress .
properties
IUPAC Name |
2-(2,3-dihydro-1H-inden-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BO2/c1-14(2)15(3,4)18-16(17-14)13-9-11-7-5-6-8-12(11)10-13/h5-8,13H,9-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRTKSYXHFWUPAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CC3=CC=CC=C3C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70639927 | |
| Record name | 2-(2,3-Dihydro-1H-inden-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70639927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-Dihydro-1H-inden-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
608534-44-7 | |
| Record name | 2-(2,3-Dihydro-1H-inden-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=608534-44-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2,3-Dihydro-1H-inden-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70639927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



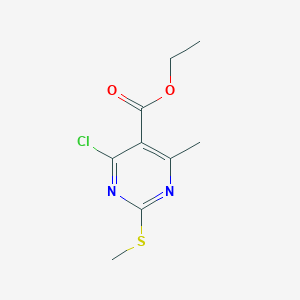
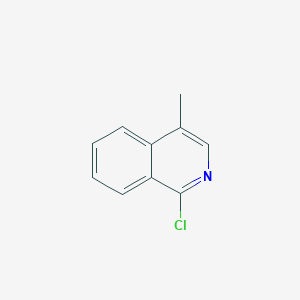
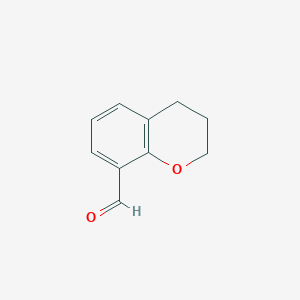
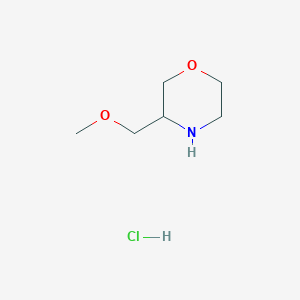
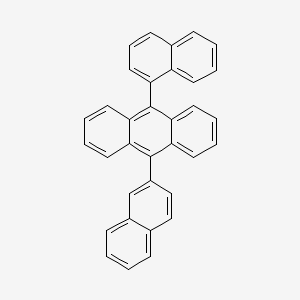
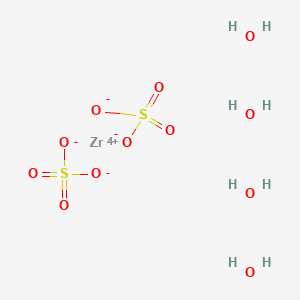
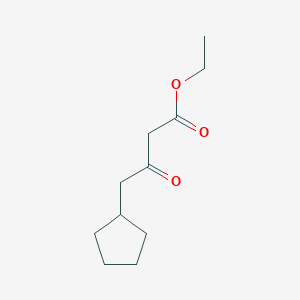
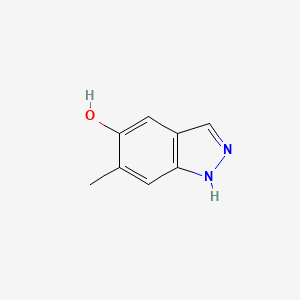
![Trimethyl[3-(triethoxysilyl)propyl]ammonium Chloride](/img/structure/B1593216.png)
